molecular formula C15H21ClN2O B4404844 4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride

4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride

Cat. No.: B4404844
M. Wt: 280.79 g/mol
InChI Key: DVDRULTXVIGHJY-UHFFFAOYSA-N
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Description

4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride is a chemical compound with a molecular formula of C14H19NO3ClH It is known for its unique structure, which includes a piperidine ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride typically involves the reaction of 4-methylpiperidine with 2-chloroethanol to form 2-(4-methylpiperidin-1-yl)ethanol. This intermediate is then reacted with 4-cyanophenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Azido or thioether derivatives.

Scientific Research Applications

4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzonitrile moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride
  • 2-(4-Methyl-1-piperidinyl)ethanamine
  • 1-(1-Methyl-4-piperidinyl)piperazine

Comparison: Compared to these similar compounds, 4-[2-(4-Methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride is unique due to the presence of the benzonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c1-13-6-8-17(9-7-13)10-11-18-15-4-2-14(12-16)3-5-15;/h2-5,13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDRULTXVIGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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